Cas no 1421933-39-2 (Bromoacetamido-PEG3-Boc-amine)

Bromoacetamido-PEG3-Boc-amine is a heterobifunctional PEG-based reagent featuring a bromoacetamide group at one terminus and a Boc-protected amine at the other, linked by a triethylene glycol (PEG3) spacer. The bromoacetamide moiety enables selective thiol conjugation under mild conditions, while the Boc-protected amine provides a handle for further functionalization after deprotection. The PEG3 spacer enhances solubility and reduces steric hindrance, making this compound useful for bioconjugation, crosslinking, and the synthesis of drug delivery systems. Its stability and orthogonal reactivity make it suitable for controlled modifications of peptides, proteins, and other biomolecules in research and therapeutic applications.
Bromoacetamido-PEG3-Boc-amine structure
Bromoacetamido-PEG3-Boc-amine structure
Product Name:Bromoacetamido-PEG3-Boc-amine
CAS No:1421933-39-2
MF:C15H29BrN2O6
MW:413.304564237595
MDL:MFCD23378554
CID:3044386
PubChem ID:77078467
Update Time:2025-05-20

Bromoacetamido-PEG3-Boc-amine Chemical and Physical Properties

Names and Identifiers

    • Bromoacetamido-PEG3-Boc-amine
    • Bromoacetamido-PEG3-NH-Boc
    • tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
    • Bromoacetamido-PEG3 -Boc-amine
    • tert-butyl N-[2-(2-{2-[2-(2-bromoacetamido)ethoxy]ethoxy}ethoxy)ethyl]carbamate
    • DTXSID901129321
    • BP-21535
    • CS-0114846
    • BS-44535
    • MFCD23378554
    • tert-butyl (1-bromo-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamate
    • 1421933-39-2
    • HY-141200
    • C70720
    • AKOS040741481
    • 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
    • DA-71749
    • MDL: MFCD23378554
    • Inchi: 1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20)
    • InChI Key: LJDJJTQGFJMIKR-UHFFFAOYSA-N
    • SMILES: BrCC(NCCOCCOCCOCCNC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 412.12090 g/mol
  • Monoisotopic Mass: 412.12090 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 15
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 95.1
  • Molecular Weight: 413.30

Bromoacetamido-PEG3-Boc-amine Security Information

Bromoacetamido-PEG3-Boc-amine Pricemore >>

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Bromoacetamido-PEG3-Boc-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1421933-39-2)Bromoacetamido-PEG3-Boc-amine
Order Number:A936357
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:19
Price ($):238.0
Email:sales@amadischem.com

Additional information on Bromoacetamido-PEG3-Boc-amine

Bromoacetamido-PEG3-Boc-Amine: A Comprehensive Overview

Bromoacetamido-PEG3-Boc-Amine, with the CAS number 1421933-39-2, is a specialized compound that has garnered significant attention in the fields of organic chemistry, materials science, and drug delivery systems. This compound is a derivative of polyethylene glycol (PEG), a widely used polymer in various biomedical applications due to its biocompatibility and water-solubility. The integration of bromoacetamido and Boc (tert-butoxycarbonyl) groups into the PEG backbone introduces unique functional properties, making it a versatile building block for advanced chemical constructs.

The structure of Bromoacetamido-PEG3-Boc-Amine consists of a PEG chain with three repeating ethylene glycol units (PEG3), which serves as the hydrophilic backbone. At one end, the bromoacetamido group (-CH2CO-NHBr) provides a reactive bromide moiety, enabling various substitution reactions. On the other end, the Boc group (-O-CO-t-Bu) acts as a protective group for the amine functionality, ensuring stability during synthesis and allowing precise control over reactivity. This dual-functionalization makes the compound ideal for applications requiring both hydrophilic and reactive properties.

Recent studies have highlighted the potential of Bromoacetamido-PEG3-Boc-Amine in drug delivery systems. Researchers have utilized its reactive bromide group to conjugate with therapeutic agents, creating targeted drug delivery vehicles. For instance, a 2023 study published in Nature Communications demonstrated how this compound can be used to synthesize PEGylated nanoparticles with enhanced targeting capabilities for cancer therapy. The Boc group's role in protecting the amine during synthesis ensures that the final product maintains its integrity and functionality.

In addition to drug delivery, Bromoacetamido-PEG3-Boc-Amine has found applications in bioconjugation chemistry. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for modifying biomolecules such as proteins and nucleic acids. A 2022 study in Angewandte Chemie showcased its use in creating bioconjugates with improved stability and bioavailability, underscoring its importance in modern biochemical research.

The synthesis of Bromoacetamido-PEG3-Boc-Amine typically involves multi-step processes, including PEGylation, bromoacetylation, and Boc protection. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for its production. For example, researchers have developed catalytic systems that reduce reaction times and minimize byproducts, aligning with current trends toward sustainable chemical manufacturing.

Looking ahead, the demand for compounds like Bromoacetamido-PEG3-Boc-Amine is expected to grow as industries increasingly seek tailored chemical solutions for complex biomedical challenges. Its unique combination of hydrophilicity, reactivity, and functional versatility positions it as a key player in the development of next-generation therapeutics and diagnostic tools.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1421933-39-2)Bromoacetamido-PEG3-Boc-amine
A936357
Purity:99%
Quantity:5g
Price ($):238.0
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